Fmoc-Nle-Nle-OH
Overview
Description
Fmoc-Nle-Nle-OH, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a derivative of norleucine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nle-Nle-OH typically involves the protection of norleucine with the Fmoc group. One common method is to react norleucine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nle-Nle-OH undergoes several types of chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine or dipropylamine in dimethylformamide (DMF) at room temperature.
Coupling: DIC and Oxyma in DMF at room temperature.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-Nle-Nle-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology
In biological research, this compound is used to study protein structure and function. It is incorporated into synthetic peptides that mimic natural proteins, enabling researchers to investigate protein interactions and mechanisms .
Medicine
In medicinal chemistry, this compound is used to develop peptide-based therapeutics. These synthetic peptides can be designed to target specific biological pathways, offering potential treatments for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and high-throughput synthesis of therapeutic peptides .
Mechanism of Action
The primary mechanism of action of Fmoc-Nle-Nle-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ile-OH: Similar to Fmoc-Nle-Nle-OH but with isoleucine as the amino acid.
Fmoc-Val-OH: Fmoc-protected valine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of norleucine, which is a non-natural amino acid. This allows for the incorporation of norleucine into synthetic peptides, providing unique properties and functionalities that are not present in peptides composed of natural amino acids .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWKHIVYXYTMB-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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